methyl 3-amino-5,6-dimethylpyridine-2-carboxylate hydrochloride
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Overview
Description
Methyl 3-amino-5,6-dimethylpyridine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5,6-dimethylpyridine-2-carboxylate hydrochloride typically involves the reaction of 3-amino-5,6-dimethylpyridine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5,6-dimethylpyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the pyridine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-5,6-dimethylpyridine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-amino-5,6-dimethylpyridine-2-carboxylate hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4,5-dimethylpyridine-2-carboxylate
- Methyl 3-amino-5,6-dimethylpyridine-2-carboxylate
- Methyl 3-amino-5,6-dimethylpyridine-2-carboxylate sulfate
Uniqueness
Methyl 3-amino-5,6-dimethylpyridine-2-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the hydrochloride salt also affects its solubility and stability, making it suitable for certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
2694734-57-9 |
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Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
methyl 3-amino-5,6-dimethylpyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-5-4-7(10)8(9(12)13-3)11-6(5)2;/h4H,10H2,1-3H3;1H |
InChI Key |
GAELMYSEIGOWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1C)C(=O)OC)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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